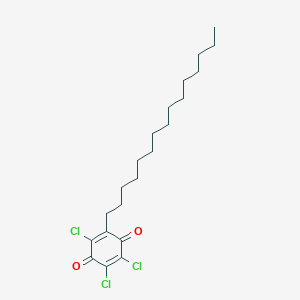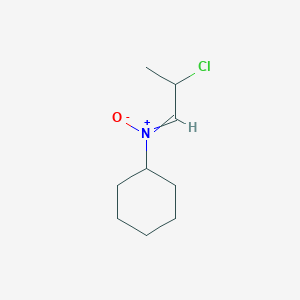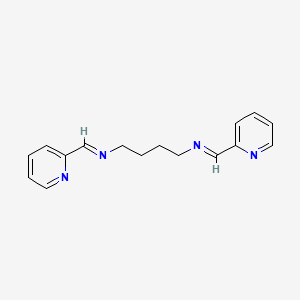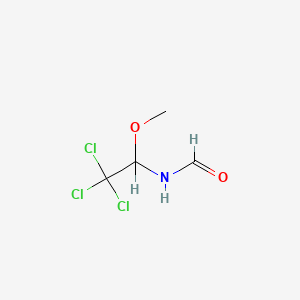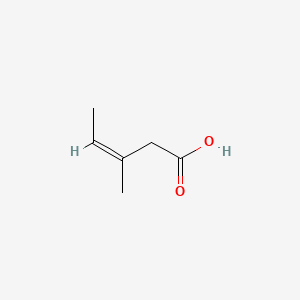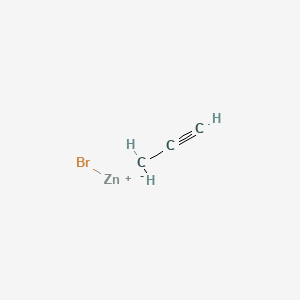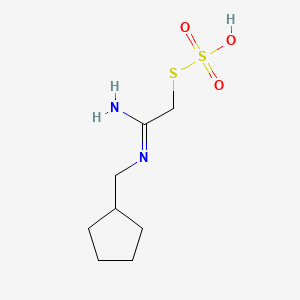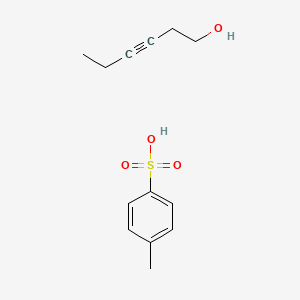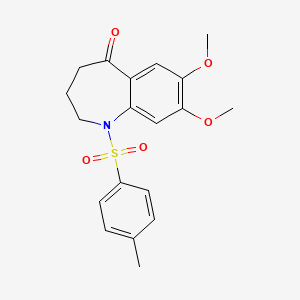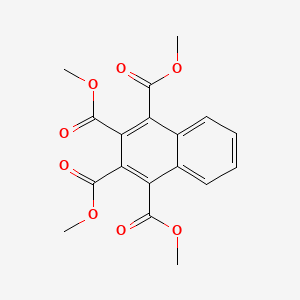
Tetramethyl 1,2,3,4-naphthalenetetracarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethyl 1,2,3,4-naphthalenetetracarboxylate is an organic compound with the molecular formula C18H16O8 It is a derivative of naphthalene, where four carboxyl groups are esterified with methanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetramethyl 1,2,3,4-naphthalenetetracarboxylate can be synthesized through the esterification of 1,2,3,4-naphthalenetetracarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this compound can yield the corresponding alcohols.
Substitution: The ester groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: 1,2,3,4-naphthalenetetracarboxylic acid.
Reduction: this compound alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Tetramethyl 1,2,3,4-naphthalenetetracarboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism by which tetramethyl 1,2,3,4-naphthalenetetracarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with cellular components through hydrogen bonding and hydrophobic interactions. Its ester groups can undergo hydrolysis, releasing active carboxylic acids that can interact with various molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate: Similar in structure but with a cyclobutane ring instead of a naphthalene ring.
Tetramethyl 1,4,5,8-tetrahydro-2,3,6,7-naphthalenetetracarboxylate: Similar but with hydrogenated naphthalene rings.
Uniqueness: Tetramethyl 1,2,3,4-naphthalenetetracarboxylate is unique due to its rigid naphthalene core, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring stable and well-defined molecular structures.
Propriétés
Numéro CAS |
36063-07-7 |
|---|---|
Formule moléculaire |
C18H16O8 |
Poids moléculaire |
360.3 g/mol |
Nom IUPAC |
tetramethyl naphthalene-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C18H16O8/c1-23-15(19)11-9-7-5-6-8-10(9)12(16(20)24-2)14(18(22)26-4)13(11)17(21)25-3/h5-8H,1-4H3 |
Clé InChI |
WJUUSKXVCZGLRD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=C(C2=CC=CC=C21)C(=O)OC)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


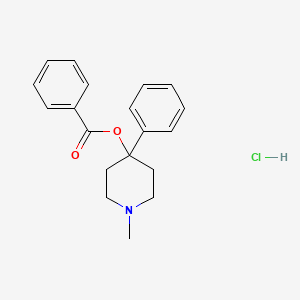

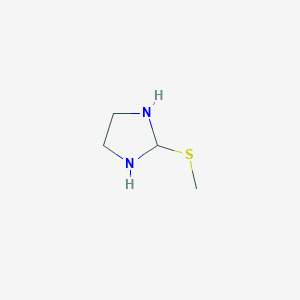
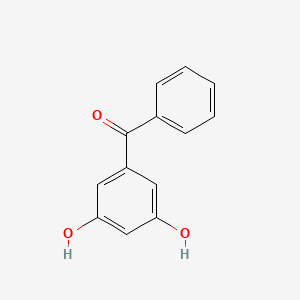
![1-[(2R,4S,5S)-4-Fluoro-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14665241.png)
